ethyl 2-({(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)benzoate
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Overview
Description
ETHYL 2-{[(E)-3-(4-ISOPROPYLPHENYL)-2-PROPENOYL]AMINO}BENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an ethyl ester group, an isopropylphenyl group, and a propenoyl amide linkage, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(E)-3-(4-ISOPROPYLPHENYL)-2-PROPENOYL]AMINO}BENZOATE typically involves a multi-step process. One common method includes the following steps:
Formation of the Propenoyl Amide: This step involves the reaction of 4-isopropylbenzaldehyde with an appropriate amine to form the propenoyl amide intermediate.
Esterification: The intermediate is then subjected to esterification with ethyl benzoate under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of ETHYL 2-{[(E)-3-(4-ISOPROPYLPHENYL)-2-PROPENOYL]AMINO}BENZOATE may involve optimized reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[(E)-3-(4-ISOPROPYLPHENYL)-2-PROPENOYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenoyl group to an alkane.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
ETHYL 2-{[(E)-3-(4-ISOPROPYLPHENYL)-2-PROPENOYL]AMINO}BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-{[(E)-3-(4-ISOPROPYLPHENYL)-2-PROPENOYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-{[(E)-3-(4-METHYLPHENYL)-2-PROPENOYL]AMINO}BENZOATE
- ETHYL 2-{[(E)-3-(4-TERT-BUTYLPHENYL)-2-PROPENOYL]AMINO}BENZOATE
Uniqueness
ETHYL 2-{[(E)-3-(4-ISOPROPYLPHENYL)-2-PROPENOYL]AMINO}BENZOATE is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C21H23NO3 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
ethyl 2-[[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C21H23NO3/c1-4-25-21(24)18-7-5-6-8-19(18)22-20(23)14-11-16-9-12-17(13-10-16)15(2)3/h5-15H,4H2,1-3H3,(H,22,23)/b14-11+ |
InChI Key |
XGWOJTBJDICTMT-SDNWHVSQSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)C(C)C |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
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